molecular formula C12H12FNS B13081977 2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline

2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline

Cat. No.: B13081977
M. Wt: 221.30 g/mol
InChI Key: NOIORNLTJDBVAA-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline is a compound that belongs to the class of organic compounds known as anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This particular compound features a fluorine atom and a thiophene ring, which is a five-membered ring containing sulfur, attached to the ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of 2-fluoroaniline with 2-bromo-1-(thiophen-2-yl)ethane under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom and the thiophene ring can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[1-(thiophen-2-yl)methyl]aniline
  • 2-Chloro-N-[1-(thiophen-2-yl)ethyl]aniline
  • 4-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline

Uniqueness

2-Fluoro-N-[1-(thiophen-2-yl)ethyl]aniline is unique due to the presence of both a fluorine atom and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom can enhance the compound’s stability and lipophilicity, while the thiophene ring can contribute to its electronic properties and reactivity.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

2-fluoro-N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9(12-7-4-8-15-12)14-11-6-3-2-5-10(11)13/h2-9,14H,1H3

InChI Key

NOIORNLTJDBVAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2F

Origin of Product

United States

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